molecular formula C7H5ClFNO B3011414 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone CAS No. 1256787-63-9

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone

Cat. No. B3011414
CAS RN: 1256787-63-9
M. Wt: 173.57
InChI Key: NRTCLNKLTIBULB-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone, also known as CFPE, is an important organic compound that has been widely used in scientific research. It is a pyridine derivative that has a chlorine and fluorine atom attached to the second and third position of the pyridine ring, respectively. CFPE has a molecular formula of C7H5ClFNO and a molecular weight of 173.57 g/mol.

Scientific Research Applications

Synthesis of Novel Compounds

1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is used as a starting material or intermediate in the synthesis of novel compounds. For instance, it has been utilized in the synthesis of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, which was further characterized and evaluated for its cytotoxicity and potential biological applications through docking studies (Govindhan et al., 2017).

Antimicrobial and Antifungal Studies

Derivatives synthesized from this compound have been explored for their antimicrobial and antifungal properties. Research demonstrates that certain synthesized compounds exhibit significant antimicrobial activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Sherekar et al., 2022).

Photophysical Property Studies

The compound has also found use in the development of environmentally sensitive fluorophores. A study detailed the synthesis of a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties, showcasing the impact of substituent effects on photophysical properties. This research opens up possibilities for the application of these compounds in materials science and optical technologies (Hussein et al., 2019).

Structural and Spectroscopic Analysis

The use of this compound in synthesizing novel compounds also extends to the structural and spectroscopic analysis of these compounds. Studies involving X-ray diffraction, FTIR, NMR, and other spectroscopic techniques provide deep insights into the molecular structures and properties of the synthesized compounds, further contributing to their potential application in various fields (Murugavel et al., 2016).

Catalytic Behavior and Reactivity Studies

The compound is also investigated in the context of its reactivity and catalytic behavior. For example, research on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, has revealed insights into their catalytic activities towards ethylene, indicating potential industrial applications (Sun et al., 2007).

Safety and Hazards

The compound is classified as a warning hazard. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(6-chloro-3-fluoropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTCLNKLTIBULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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